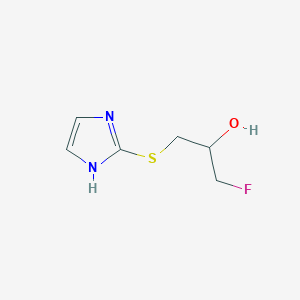
1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol typically involves the reaction of imidazole derivatives with fluorinated alcohols under controlled conditions. One common synthetic route includes the nucleophilic substitution of a halogenated precursor with an imidazole-thiol compound . The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the sulfanyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and sulfanyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol can be compared with other imidazole-containing compounds, such as:
1-Methylimidazole: Lacks the fluorine and sulfanyl groups, making it less reactive in certain contexts.
2-Mercaptoimidazole: Contains a sulfanyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
Fluorinated imidazoles: Similar in having a fluorine atom but may differ in the position of the fluorine and other substituents. The uniqueness of this compound lies in its combination of a fluorine atom, an imidazole ring, and a sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9FN2OS |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-fluoro-3-(1H-imidazol-2-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H9FN2OS/c7-3-5(10)4-11-6-8-1-2-9-6/h1-2,5,10H,3-4H2,(H,8,9) |
InChI Key |
LAAAGXNJAHBILU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)SCC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


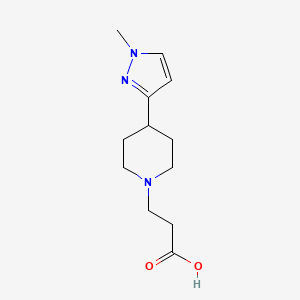
![5-Chloro-2,7-dimethylthiazolo[5,4-b]pyridine](/img/structure/B13335243.png)
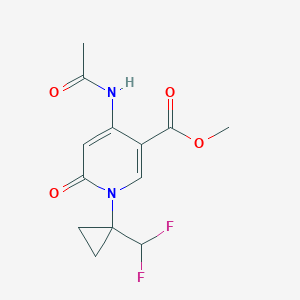
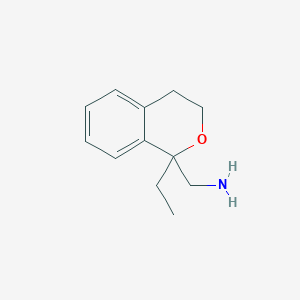
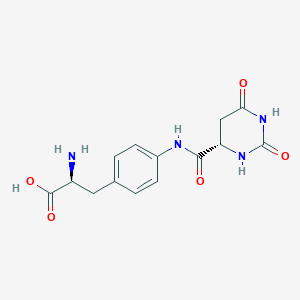
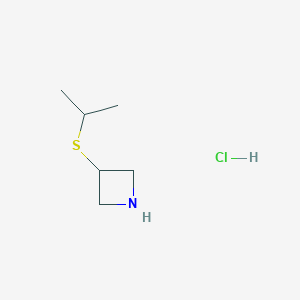
![1-[(3-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13335270.png)
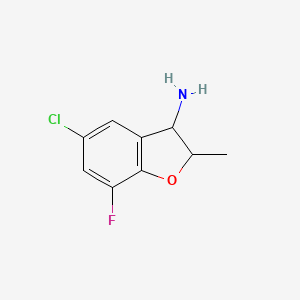
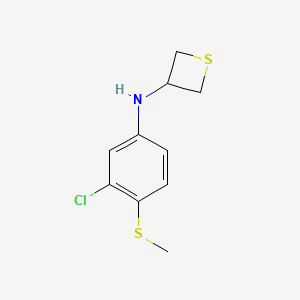
![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)
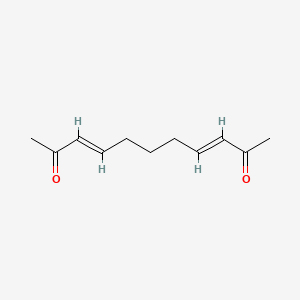
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
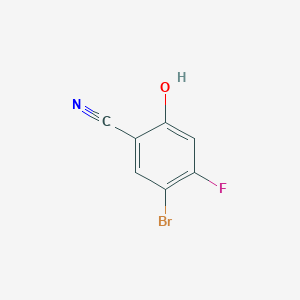
![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
